molecular formula C12H13NO2 B2518665 N-(3-acetylphenyl)cyclopropanecarboxamide CAS No. 109919-96-2

N-(3-acetylphenyl)cyclopropanecarboxamide

Cat. No.: B2518665
CAS No.: 109919-96-2
M. Wt: 203.241
InChI Key: LORAACNFGHERHZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-acetylphenyl)cyclopropanecarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)cyclopropanecarboxamide
  • N-(4-acetylphenyl)cyclopropanecarboxamide
  • N-(2-acetylphenyl)cyclopropanecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from its isomers, N-(4-acetylphenyl)cyclopropanecarboxamide and N-(2-acetylphenyl)cyclopropanecarboxamide, which have different substitution patterns and, consequently, different chemical and biological properties .

Properties

IUPAC Name

N-(3-acetylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORAACNFGHERHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(3-Acetylphenyl)cyclopropanecarboxamide was prepared by the reaction of m-aminoacetophenone, diisopropylethylamine and cyclopropanecarboxylic acid chloride in dichloromethane.
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